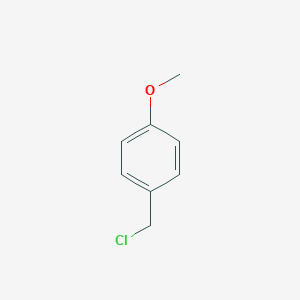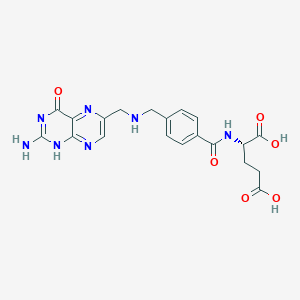
4-(甲硫基)苯-1,2-二胺
概述
描述
4-(Methylthio)benzene-1,2-diamine is an organic compound with the molecular formula C7H10N2S. It is a derivative of benzene, featuring two amino groups at the 1 and 2 positions and a methylthio group at the 4 position.
科学研究应用
4-(Methylthio)benzene-1,2-diamine has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions
4-(Methylthio)benzene-1,2-diamine can be synthesized from 5-chloro-2-nitroaniline through a two-step process. The first step involves the nucleophilic substitution of the aryl chloride with sodium thiomethoxide to introduce the thioether group. The second step involves the reduction of the nitro group to an amine using tin(II) chloride (SnCl2) as the reducing agent .
Industrial Production Methods
While specific industrial production methods for 4-(Methylthio)benzene-1,2-diamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Methylthio)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Tin(II) chloride (SnCl2) in ethanol is commonly used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Methylthio)benzene-1,2-diamine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-(Methylthio)benzene-1,2-diamine involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the activation of NF-κB, a protein complex involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
相似化合物的比较
4-(Methylthio)benzene-1,2-diamine can be compared to other similar compounds, such as:
o-Phenylenediamine: Similar structure but lacks the methylthio group.
m-Phenylenediamine: Isomeric form with amino groups at the 1 and 3 positions.
p-Phenylenediamine: Isomeric form with amino groups at the 1 and 4 positions.
The presence of the methylthio group in 4-(Methylthio)benzene-1,2-diamine imparts unique chemical properties, such as increased reactivity in oxidation reactions and potential biological activity .
属性
IUPAC Name |
4-methylsulfanylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWXTRRBUDFFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
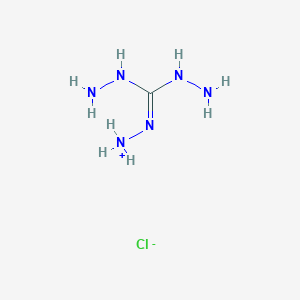
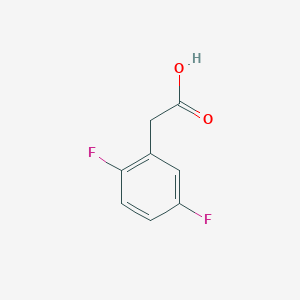
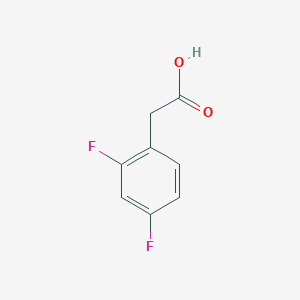
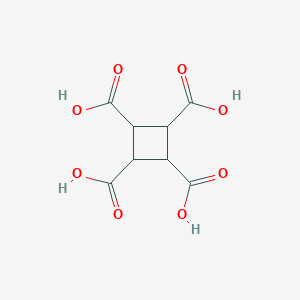
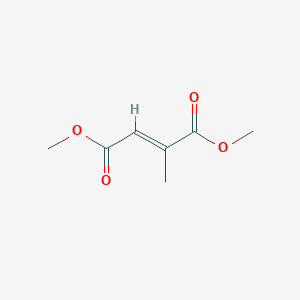
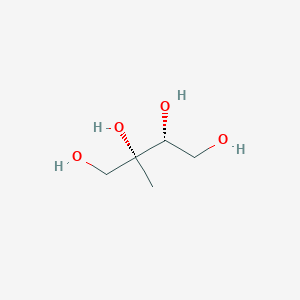
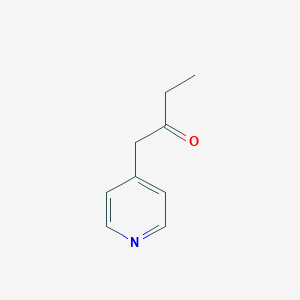
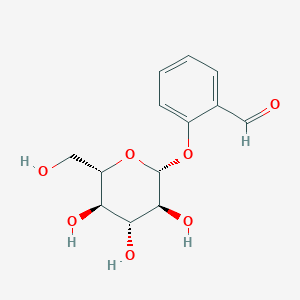
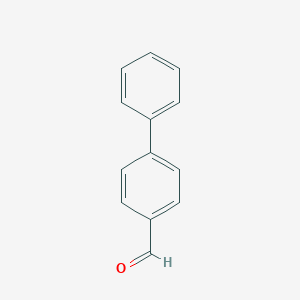
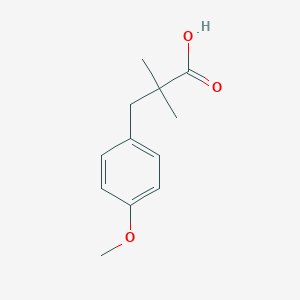

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
